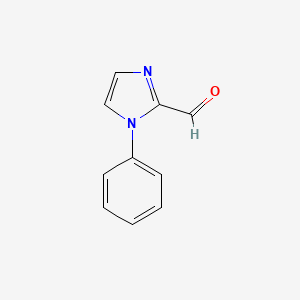

1-phenyl-1H-imidazole-2-carbaldehyde

Description

Properties

IUPAC Name |

1-phenylimidazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c13-8-10-11-6-7-12(10)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJDRBJPZIHUDNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CN=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50423720 | |

| Record name | 1-phenyl-1H-imidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50423720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6002-15-9 | |

| Record name | 1-phenyl-1H-imidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50423720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenyl-1H-imidazole-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-phenyl-1H-imidazole-2-carbaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-phenyl-1H-imidazole-2-carbaldehyde is a heterocyclic aromatic aldehyde that belongs to the broader class of phenylimidazoles. The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs due to its ability to engage in various biological interactions.[1] The presence of a reactive carbaldehyde group at the 2-position, combined with the phenyl substituent at the 1-position, makes this molecule a versatile building block for the synthesis of more complex derivatives with potential applications in drug discovery and materials science. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-phenyl-1H-imidazole-2-carbaldehyde, offering a technical resource for researchers in the field.

Physicochemical and Spectroscopic Properties

While comprehensive experimental data for 1-phenyl-1H-imidazole-2-carbaldehyde is not extensively reported in publicly available literature, its properties can be reliably predicted based on its structure and comparison with closely related analogs.

Table 1: Physicochemical Properties of 1-phenyl-1H-imidazole-2-carbaldehyde

| Property | Value | Source/Method |

| Molecular Formula | C₁₀H₈N₂O | PubChem[2] |

| Molecular Weight | 172.18 g/mol | PubChem[3] |

| CAS Number | 6002-15-9 | BLD Pharm[4] |

| Appearance | Expected to be a solid at room temperature | Inferred from related compounds |

| Melting Point | Not reported; likely higher than 1-methyl-2-phenyl-1H-imidazole-4-carbaldehyde (103-105 °C) | Inferred from[5] |

| Boiling Point | Not reported | |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | General chemical principles |

| SMILES | C1=CC=C(C=C1)N2C=CN=C2C=O | Thermo Scientific[5] |

Spectroscopic Characterization

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton (likely downfield, ~9.5-10.5 ppm), the protons on the imidazole ring (~7.0-8.0 ppm), and the protons of the phenyl ring (~7.2-7.8 ppm).

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will feature a characteristic signal for the carbonyl carbon of the aldehyde (~180-190 ppm), along with signals for the aromatic carbons of the imidazole and phenyl rings.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically in the range of 1680-1710 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present. The NIST WebBook provides IR spectra for related compounds like 1-methyl-1H-imidazole-2-carbaldehyde, which can serve as a reference.[7]

Synthesis and Purification

While a specific, detailed protocol for the synthesis of 1-phenyl-1H-imidazole-2-carbaldehyde is not widely published, several established methods for the synthesis of imidazole-2-carbaldehydes can be adapted. A plausible and efficient synthetic route involves the formylation of 1-phenylimidazole.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for 1-phenyl-1H-imidazole-2-carbaldehyde.

Experimental Protocol: Synthesis via Formylation

This protocol is a generalized procedure based on common methods for the formylation of heteroaromatic compounds.

Step 1: Synthesis of 1-Phenylimidazole

-

To a solution of imidazole and a suitable copper catalyst (e.g., CuI) in a high-boiling point solvent like DMF or DMSO, add iodobenzene and a base (e.g., K₂CO₃).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at an elevated temperature (e.g., 120-150 °C) for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude 1-phenylimidazole by column chromatography or recrystallization.

Step 2: Formylation of 1-Phenylimidazole

-

Dissolve 1-phenylimidazole in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere.

-

Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise to the cooled solution. The n-BuLi acts as a strong base to deprotonate the C2 position of the imidazole ring.

-

Stir the reaction mixture at low temperature for a specified time (e.g., 1-2 hours) to ensure complete lithiation.

-

Add anhydrous N,N-dimethylformamide (DMF) dropwise to the reaction mixture. The DMF serves as the formylating agent.

-

Allow the reaction to slowly warm to room temperature and stir for several hours or overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

Step 3: Purification

-

Purify the crude 1-phenyl-1H-imidazole-2-carbaldehyde by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterize the purified product by NMR and IR spectroscopy and determine its melting point.

Chemical Reactivity and Key Reactions

The chemical reactivity of 1-phenyl-1H-imidazole-2-carbaldehyde is dominated by the aldehyde functional group, which can undergo a variety of transformations. The imidazole ring itself is relatively stable to many reaction conditions but can influence the reactivity of the aldehyde.

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 1-phenyl-1H-imidazole-2-carboxylic acid, using standard oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).

-

Reduction: The aldehyde can be reduced to the corresponding alcohol, (1-phenyl-1H-imidazol-2-yl)methanol, using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Reductive Amination: In the presence of an amine and a reducing agent (e.g., sodium triacetoxyborohydride), the aldehyde can undergo reductive amination to form various secondary or tertiary amines. This is a powerful method for introducing diverse substituents.

-

Wittig Reaction: The aldehyde can react with phosphorus ylides in a Wittig reaction to form alkenes.

-

Condensation Reactions: The aldehyde can condense with various nucleophiles, such as hydrazines to form hydrazones, and primary amines to form Schiff bases (imines). These derivatives are often investigated for their biological activities. The formation of Schiff bases from imidazole aldehydes is a widely explored area in the synthesis of potential therapeutic agents.[8]

Reaction Scheme: Key Transformations

Caption: Key reactions of 1-phenyl-1H-imidazole-2-carbaldehyde.

Applications in Drug Discovery and Materials Science

The imidazole scaffold is a cornerstone in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[9] 1-phenyl-1H-imidazole-2-carbaldehyde serves as a key intermediate for the synthesis of novel compounds with therapeutic potential.

-

Antimicrobial Agents: The aldehyde can be converted into Schiff bases and other derivatives that can be screened for antimicrobial activity. The imidazole nucleus is a common feature in many antifungal drugs.

-

Anticancer Agents: By modifying the aldehyde group and introducing various substituents, novel compounds can be designed and synthesized to target specific pathways involved in cancer progression. For instance, benzimidazole derivatives, which are structurally related, have been extensively studied as potential anticancer agents.[10]

-

Enzyme Inhibitors: The imidazole ring can coordinate with metal ions in the active sites of metalloenzymes, and derivatives of 1-phenyl-1H-imidazole-2-carbaldehyde could be designed as enzyme inhibitors.

-

Materials Science: Heterocyclic aldehydes are also used in the synthesis of functional materials, such as dyes, sensors, and ligands for metal-organic frameworks (MOFs). The specific electronic and coordination properties of this molecule could be exploited in these areas.

Safety and Handling

Based on the GHS information for the related compound 1-phenyl-1H-imidazole-4-carbaldehyde, 1-phenyl-1H-imidazole-2-carbaldehyde should be handled with care.[3] It is likely to be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

1-phenyl-1H-imidazole-2-carbaldehyde is a valuable heterocyclic building block with significant potential for the development of novel compounds in medicinal chemistry and materials science. While detailed experimental data for this specific molecule is somewhat limited in the public domain, its chemical properties and reactivity can be reliably inferred from established chemical principles and data from closely related analogs. The synthetic routes and chemical transformations outlined in this guide provide a solid foundation for researchers to utilize this compound in their scientific endeavors. Further research into the synthesis, characterization, and biological evaluation of derivatives of 1-phenyl-1H-imidazole-2-carbaldehyde is warranted to fully explore its potential.

References

-

PubChem. 1-phenyl-1H-imidazole-2-carbaldehyde. National Center for Biotechnology Information. [Link]

-

PubChem. 1-Phenyl-1H-imidazole-4-carbaldehyde. National Center for Biotechnology Information. [Link]

- Google Patents. Imidazole derivatives, processes for preparing them and their uses.

-

PubChemLite. 1h-imidazole-2-carboxaldehyde, 1-(phenylmethyl)-, (1-(3-nitro-4-(pentyloxy)phenyl)ethylidene)hydrazone. [Link]

- Google Patents.

-

NIST. 1H-Imidazole-2-carboxaldehyde, 1-methyl-. NIST Chemistry WebBook. [Link]

- Google Patents.

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Imidazole. [Link]

- Google Patents. Method for synthesizing 2-phenylimidazole compounds.

- Ananthu, S., et al. (2021). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole.

- Google Patents.

- de Oliveira, C. S., et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceuticals, 15(10), 1236.

- Wang, Y., et al. (2022). Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 238, 114467.

- Yilmaz, I., et al. (2018). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(2), 373-382.

- Bibi, S., et al. (2023). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. RSC Advances, 13(42), 29596-29610.

- Al-Masoudi, N. A., et al. (2023). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Egyptian Journal of Chemistry, 66(1), 223-230.

- Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 2901–2918.

- Gümüş, M., et al. (2021). Two novel imidazole derivatives – Combined experimental and computational study. Journal of Molecular Structure, 1225, 129107.

- Al-Amiery, A. A., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Molecules, 28(13), 5202.

-

PubChem. 1H-imidazole-2-carbaldehyde. National Center for Biotechnology Information. [Link]

Sources

- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-phenyl-1H-imidazole-2-carbaldehyde | C10H8N2O | CID 6424701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Phenyl-1H-imidazole-4-carbaldehyde | C10H8N2O | CID 13399966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6002-15-9|1-Phenyl-1H-imidazole-2-carbaldehyde|BLD Pharm [bldpharm.com]

- 5. 1-phenyl-1H-imidazole-2-carbaldehyde, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. researchgate.net [researchgate.net]

- 7. 1H-Imidazole-2-carboxaldehyde, 1-methyl- [webbook.nist.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 1-Phenyl-1H-imidazole-2-carbaldehyde (CAS No. 6002-15-9): Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-phenyl-1H-imidazole-2-carbaldehyde, a key heterocyclic building block in medicinal chemistry. The document details its chemical identity, synthesis methodologies, and thorough characterization techniques. Furthermore, it explores the significant role of this compound and its derivatives as versatile scaffolds in the development of novel therapeutic agents, particularly in the realms of anticancer and antimicrobial research. This guide is intended to be a valuable resource for researchers and scientists engaged in drug discovery and development, offering both foundational knowledge and practical insights into the utility of this important molecule.

Introduction: The Significance of the Imidazole Scaffold

The imidazole ring is a privileged structure in medicinal chemistry, appearing in a vast array of biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties, including its ability to act as both a hydrogen bond donor and acceptor, make it an exceptional scaffold for interacting with biological targets such as enzymes and receptors.[2] The 1-phenyl-1H-imidazole-2-carbaldehyde, with its strategic placement of a reactive aldehyde group and a phenyl substituent, represents a versatile platform for the synthesis of diverse molecular architectures with significant therapeutic potential.

Chemical and Physical Properties

A clear understanding of the fundamental physicochemical properties of 1-phenyl-1H-imidazole-2-carbaldehyde is crucial for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 6002-15-9 | [3] |

| Molecular Formula | C₁₀H₈N₂O | |

| Molecular Weight | 172.18 g/mol | |

| Appearance | Expected to be a solid | General Knowledge |

| Solubility | Soluble in organic solvents like DMSO and DMF | General Knowledge |

Synthesis of 1-Phenyl-1H-imidazole-2-carbaldehyde

Conceptual Synthesis Workflow

The synthesis can be envisioned as a two-step process: the N-arylation of imidazole followed by formylation at the C2 position.

Caption: Proposed synthetic workflow for 1-phenyl-1H-imidazole-2-carbaldehyde.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 1-Phenylimidazole

This step can be achieved via a Chan-Lam coupling reaction, a reliable method for forming carbon-nitrogen bonds.

-

To a solution of imidazole (1.0 eq) in a suitable solvent such as dichloromethane or methanol, add phenylboronic acid (1.2 eq), copper(II) acetate (0.1 eq), and a base such as pyridine or triethylamine (2.0 eq).

-

Stir the reaction mixture at room temperature and open to the air for 24-48 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to yield 1-phenylimidazole.

Step 2: Formylation of 1-Phenylimidazole

The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic rings.

-

In a round-bottom flask, cool a solution of N,N-dimethylformamide (DMF) (3.0 eq) to 0°C.

-

Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) to the cooled DMF with stirring, maintaining the temperature at 0°C.

-

After the addition is complete, allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.

-

Add a solution of 1-phenylimidazole (1.0 eq) in DMF to the Vilsmeier reagent at 0°C.

-

Allow the reaction mixture to warm to room temperature and then heat to 60-80°C for several hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.

-

Neutralize the solution with a base, such as sodium hydroxide or sodium bicarbonate, which will precipitate the product.

-

Filter the solid, wash with water, and dry.

-

The crude 1-phenyl-1H-imidazole-2-carbaldehyde can be further purified by recrystallization or column chromatography.

Spectroscopic Characterization

Thorough spectroscopic analysis is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (around 9.5-10.0 ppm), the protons of the phenyl ring (in the aromatic region of 7.0-8.0 ppm), and the protons of the imidazole ring.

-

¹³C NMR: The carbon NMR spectrum will display a distinctive signal for the carbonyl carbon of the aldehyde group (typically in the range of 180-190 ppm), along with signals for the carbons of the phenyl and imidazole rings. It is important to note that tautomerization in 2-phenylimidazolecarbaldehydes can sometimes lead to poor resolution in solution-state ¹³C NMR spectra for the imidazole ring carbons.[4] In such cases, solid-state NMR can be a more reliable technique for complete structural elucidation.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present in the molecule. A strong absorption band in the region of 1680-1700 cm⁻¹ is indicative of the C=O stretching of the aldehyde group. Aromatic C-H and C=C stretching vibrations will also be observed.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the calculated molecular weight of 172.18 g/mol .

Applications in Drug Discovery

1-Phenyl-1H-imidazole-2-carbaldehyde is a valuable starting material for the synthesis of a wide range of derivatives with potential therapeutic applications. The aldehyde functionality serves as a versatile handle for various chemical transformations, most notably the formation of Schiff bases.

Antimicrobial Agents

Schiff bases derived from imidazole aldehydes have demonstrated significant antimicrobial activity.[5] The imine linkage (-C=N-) is crucial for their biological action.

Experimental Workflow: Synthesis and Evaluation of a Schiff Base Derivative

Caption: Workflow for the synthesis and antimicrobial evaluation of Schiff bases.

Protocol: Synthesis of a Schiff Base Derivative

-

Dissolve 1-phenyl-1H-imidazole-2-carbaldehyde (1.0 eq) in a suitable solvent such as ethanol or methanol.

-

Add an equimolar amount of a primary amine (e.g., a substituted aniline) to the solution.

-

Add a catalytic amount of an acid, such as glacial acetic acid.

-

Reflux the reaction mixture for a few hours, monitoring the formation of the Schiff base by TLC.

-

Upon completion, cool the reaction mixture to allow the product to crystallize.

-

Filter the solid, wash with a cold solvent, and dry to obtain the pure Schiff base.

The synthesized Schiff bases can then be screened for their antibacterial and antifungal activities using standard methods like the minimum inhibitory concentration (MIC) assay.

Anticancer Agents

The imidazole scaffold is a common feature in many anticancer agents.[5] Derivatives of 1-phenyl-1H-imidazole-2-carbaldehyde can be designed to target various pathways involved in cancer progression. For instance, they can be modified to create inhibitors of specific kinases or to interact with DNA.[5] The synthesis of more complex heterocyclic systems, often starting from aldehydes, is a common strategy in the development of novel anticancer drugs.

Conclusion

1-Phenyl-1H-imidazole-2-carbaldehyde is a molecule of significant interest to the drug discovery community. Its straightforward, albeit multi-step, synthesis and the reactivity of its aldehyde group make it a valuable building block for creating diverse chemical libraries. The demonstrated and potential biological activities of its derivatives, particularly in the areas of antimicrobial and anticancer research, underscore its importance as a scaffold for the development of new therapeutic agents. This guide provides a solid foundation for researchers to understand and utilize this compound in their drug discovery endeavors.

References

-

Organic Syntheses, Coll. Vol. 6, p.674 (1988); Vol. 56, p.72 (1977). ([Link])

-

Supporting Information For. (n.d.). Retrieved from [Link]

-

Pandey, S., Tripathi, P., Parashar, P., Maurya, V., Malik, M. Z., Singh, R., ... & Tandon, V. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 2775–2793. ([Link])

-

Qiu-Gen, Z., Yu, X., Jin-Gang, H., Jin-Mei, L., Juan, W., Rong, Z., & Yun-Hua, G. (2012). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry, 24(12), 5693. ([Link])

-

Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. ([Link])

-

Meng, F. H., et al. (2018). Design, synthesis and biological evaluation of 1-hydroxy-2-phenyl-4-pyridyl-1H-imidazole derivatives as xanthine oxidase inhibitors. European journal of medicinal chemistry, 148, 163-174. ([Link])

-

Li, Y., et al. (2020). Design and biological evaluation of phenyl imidazole analogs as hedgehog signaling pathway inhibitors. Chemical biology & drug design, 96(6), 1335-1345. ([Link])

-

Supporting Information for Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction. (n.d.). Retrieved from [Link]

-

Guchhait, S. K., & Kashyap, M. (2015). Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)-methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. Research on Chemical Intermediates, 41(11), 8457-8467. ([Link])

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). Retrieved from [Link]

-

Galloway, M. M., et al. (2011). Proposed formation mechanism of 1H-imidazole-2-carboxaldehyde and observed m/z 68 and 96 fragment ion. Atmospheric Chemistry and Physics, 11(11), 5541-5553. ([Link])

-

Lázaro Martínez, J. M., et al. (2010). NMR characterization of hydrate and aldehyde forms of imidazole-2-carboxaldehyde and derivatives. The Journal of organic chemistry, 75(10), 3208–3213. ([Link])

-

Lázaro Martínez, J. M., Romasanta, P., Chattah, A. K., Monti, G. A., & Buldain, G. Y. (2010). NMR characterization of hydrate and aldehyde forms of imidazole-2-carboxaldehyde and derivatives. The Journal of organic chemistry, 75(10), 3208-3213. ([Link])

-

Proclinical. (2025). How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. Retrieved from [Link]

-

Zhang, M., et al. (2016). Synthesis and Biological Evaluation of Benzimidazole Phenylhydrazone Derivatives as Antifungal Agents against Phytopathogenic Fungi. Molecules (Basel, Switzerland), 21(11), 1574. ([Link])

-

Khan, I., et al. (2022). Synthesis and characterization of 2-(substituted)-1-(substituted)-4,5-diphenyl-1H-imidazole as potent analgesic agents. NeuroQuantology, 20(9), 2884-2890. ([Link])

-

de Oliveira, C. S., de Mattos, M. C., & da Silva, F. D. C. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceuticals, 15(9), 1136. ([Link])

-

Wang, Y., et al. (2024). Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. RSC medicinal chemistry, 15(2), 488-500. ([Link])

-

Spåth, J., & Faix, O. (1996). Main reaction pathways for the formation of 1H-imidazole derivatives from monosaccharides and ammonia. Holzforschung, 50(2), 164-172. ([Link])

-

Kumar, S., & Kumar, R. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediated to Bioactive Molecule. J Chem Biol Pharm Chem, 7, 1-13. ([Link])

Sources

- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6002-15-9|1-Phenyl-1H-imidazole-2-carbaldehyde|BLD Pharm [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 1-phenyl-1H-imidazole-2-carbaldehyde: Molecular Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-phenyl-1H-imidazole-2-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its molecular architecture, explore synthetic strategies, detail its spectroscopic signature, and discuss its relevance in the landscape of drug discovery. This document is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of the Imidazole Scaffold

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding allow imidazole-containing molecules to interact with a wide range of biological targets, leading to diverse pharmacological activities.[1][2] Derivatives of imidazole have been reported to exhibit anticancer, antifungal, anti-inflammatory, and antimicrobial properties, among others.[3][4] The introduction of a phenyl group at the 1-position and a carbaldehyde at the 2-position of the imidazole ring, as in 1-phenyl-1H-imidazole-2-carbaldehyde, creates a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The aldehyde functionality, in particular, serves as a reactive handle for a variety of chemical transformations, enabling the construction of diverse molecular libraries for drug screening.

Molecular Structure and Properties

The molecular formula of 1-phenyl-1H-imidazole-2-carbaldehyde is C₁₀H₈N₂O, with a molecular weight of 172.19 g/mol . The structure consists of a central imidazole ring substituted with a phenyl group at the N1 position and a formyl (carbaldehyde) group at the C2 position.

Key Molecular Properties:

| Property | Value | Source |

| Molecular Formula | C₁₀H₈N₂O | Thermo Fisher Scientific |

| Molecular Weight | 172.19 g/mol | Thermo Fisher Scientific |

| CAS Number | 6002-15-9 | Thermo Fisher Scientific |

| IUPAC Name | 1-phenyl-1H-imidazole-2-carbaldehyde | Thermo Fisher Scientific |

| SMILES | O=Cc1ncn(c1)c2ccccc2 | Thermo Fisher Scientific |

Synthesis of 1-phenyl-1H-imidazole-2-carbaldehyde

The synthesis of 1-phenyl-1H-imidazole-2-carbaldehyde can be approached through a multi-step process, drawing from established methodologies for the synthesis of substituted imidazoles.[7][8] A logical synthetic route involves the N-arylation of imidazole followed by formylation at the C2 position.

Sources

- 1. 2-Phenyl-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. journals.iucr.org [journals.iucr.org]

- 7. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

An In-depth Technical Guide to 1-phenyl-1H-imidazole-2-carbaldehyde: Physicochemical Properties, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it an invaluable component in the design of novel therapeutic agents. This guide focuses on a specific, yet promising, derivative: 1-phenyl-1H-imidazole-2-carbaldehyde . This molecule combines the essential imidazole core with a reactive aldehyde functionality and a phenyl substituent, creating a versatile platform for synthetic elaboration and a candidate for biological evaluation.

This document provides a comprehensive overview of the known and predicted physicochemical properties of 1-phenyl-1H-imidazole-2-carbaldehyde, detailed synthetic methodologies, and an exploration of its potential applications in drug discovery, drawing upon the established biological activities of related phenyl-imidazole compounds.

Physicochemical Properties

| Property | Value/Description | Source/Rationale |

| Molecular Formula | C₁₀H₈N₂O | [2] |

| Molecular Weight | 172.18 g/mol | [2] |

| CAS Number | 6002-15-9 | [3] |

| Appearance | Expected to be a solid at room temperature. | General property of similar aromatic aldehydes. |

| Melting Point | Not experimentally determined. For comparison, 1-methyl-2-phenyl-1H-imidazole-4-carbaldehyde has a melting point of 103-105 °C. | [3][4] |

| Boiling Point | Not determined. Expected to be high due to its molecular weight and polar nature. | |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water is anticipated. | General solubility of aromatic aldehydes. |

| Stability and Storage | Store in an inert atmosphere at 2-8°C. Sensitive to air and heat. | [5] |

Expert Insight: The aldehyde group at the 2-position of the imidazole ring is expected to influence the molecule's electronic properties and reactivity significantly. The N-phenyl substituent will impact its lipophilicity and potential for π-stacking interactions, which can be crucial for binding to biological targets.

Spectroscopic Characterization

Detailed spectroscopic analysis is essential for the unambiguous identification and characterization of 1-phenyl-1H-imidazole-2-carbaldehyde. While specific spectra for this compound are not widely published, the expected features can be predicted based on the analysis of similar structures.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton (likely downfield, ~9.5-10.5 ppm), the protons on the imidazole ring, and the protons of the phenyl group. The chemical shifts will be influenced by the electronic environment created by the phenyl and aldehyde substituents.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will be characterized by a signal for the carbonyl carbon of the aldehyde group in the range of 180-190 ppm. Signals for the carbons of the imidazole and phenyl rings will also be present. It is worth noting that tautomerism in imidazole derivatives can sometimes lead to broadened or unobservable signals for the imidazole ring carbons in solution-state NMR.

-

Infrared (IR) Spectroscopy: The IR spectrum will prominently feature a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically in the region of 1680-1710 cm⁻¹. C-H stretching vibrations of the aromatic rings and C=N stretching of the imidazole ring will also be observable.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 172.18 g/mol . Fragmentation patterns would likely involve the loss of the formyl group (CHO) and cleavage of the phenyl group.

Synthesis and Reactivity

The synthesis of 1-phenyl-1H-imidazole-2-carbaldehyde can be approached through the formylation of the 1-phenyl-1H-imidazole precursor. Two primary methods are plausible: the Vilsmeier-Haack reaction and ortho-lithiation followed by quenching with a formylating agent.

Proposed Synthetic Protocol: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7][8]

Reaction: 1-phenyl-1H-imidazole + POCl₃/DMF → 1-phenyl-1H-imidazole-2-carbaldehyde

Step-by-Step Methodology:

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and an inert gas inlet, cool N,N-dimethylformamide (DMF) to 0°C. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 5°C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.

-

Formylation: Dissolve 1-phenyl-1H-imidazole in DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the mixture with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is basic.

-

Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

The use of anhydrous conditions is critical as the Vilsmeier reagent is moisture-sensitive.

-

The reaction is performed at low temperatures initially to control the exothermic formation of the Vilsmeier reagent and then heated to drive the formylation of the relatively electron-rich imidazole ring.

-

The basic work-up is necessary to hydrolyze the intermediate iminium salt to the final aldehyde product and to neutralize the acidic reaction mixture.

Experimental Workflow: Synthesis and Purification

Caption: Workflow for the synthesis and purification of 1-phenyl-1H-imidazole-2-carbaldehyde.

Chemical Reactivity

The chemical reactivity of 1-phenyl-1H-imidazole-2-carbaldehyde is dominated by the aldehyde functional group. It is expected to undergo typical aldehyde reactions, including:

-

Nucleophilic Addition: The carbonyl carbon is electrophilic and will react with various nucleophiles.

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid (1-phenyl-1H-imidazole-2-carboxylic acid).

-

Reduction: The aldehyde can be reduced to the primary alcohol (1-phenyl-1H-imidazol-2-yl)methanol.

-

Condensation Reactions: It can react with amines, hydrazines, and other nucleophiles to form imines, hydrazones, and other condensation products. These reactions are particularly valuable for generating libraries of derivatives for biological screening.

Potential Applications in Drug Discovery

The imidazole nucleus is a key feature in numerous approved drugs, exhibiting a wide range of biological activities including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[9][10][11] The presence of the phenyl group and the reactive aldehyde on the imidazole scaffold of 1-phenyl-1H-imidazole-2-carbaldehyde makes it an attractive starting point for the development of new therapeutic agents.

Antimicrobial and Antifungal Potential

Many imidazole-containing compounds are potent antifungal agents.[9][12] Their mechanism of action often involves the inhibition of lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes. The N-phenyl substituent can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate fungal cell membranes. The aldehyde group provides a handle for the synthesis of various derivatives, such as Schiff bases and chalcones, which have also been shown to possess significant antimicrobial and antifungal activities.[9][10]

Anticancer Potential

Phenyl-imidazole derivatives have emerged as a promising class of anticancer agents.[11][13][14] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cancer cell proliferation and survival, induction of apoptosis, and cell cycle arrest. The ability to synthesize a diverse library of compounds from 1-phenyl-1H-imidazole-2-carbaldehyde allows for the exploration of structure-activity relationships and the optimization of anticancer potency.

Signaling Pathway: Potential Mechanism of Action for Phenyl-Imidazole Anticancer Activity

Caption: Potential mechanism of action for anticancer phenyl-imidazole derivatives.

Conclusion

1-phenyl-1H-imidazole-2-carbaldehyde is a molecule of significant interest for researchers in medicinal chemistry and drug discovery. Its synthesis is achievable through established organic chemistry methodologies, and its physicochemical properties make it a suitable scaffold for further chemical modification. The known biological activities of the broader class of phenyl-imidazole derivatives, particularly in the areas of antimicrobial and anticancer research, underscore the therapeutic potential of this compound and its derivatives. Further investigation into the specific biological targets and mechanisms of action of 1-phenyl-1H-imidazole-2-carbaldehyde is warranted and could lead to the development of novel and effective therapeutic agents.

References

- Singh, R., & Ganguly, S. (Year). Synthesis and Antimicrobial Evaluation of Some 1-Phenyl-3-(5-phenyl- 1H-imidazol-1-yl)

-

Chemical Synthesis Database. (n.d.). 1-methyl-2-phenyl-1H-imidazole-4-carbaldehyde. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis, antimicrobial and antiviral evaluation of substituted imidazole derivatives. Retrieved from [Link]

- Rapid formation of 2-lithio-1-(triphenylmethyl)imidazole and substitution reactions in flow. (n.d.). Journal.

-

MDPI. (n.d.). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Retrieved from [Link]

-

PubMed Central. (n.d.). In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. Retrieved from [Link]

- ACS Omega. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega.

-

PubMed Central. (n.d.). Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. Retrieved from [Link]

-

MedChemComm (RSC Publishing). (n.d.). Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

- ResearchGate. (n.d.). Some naturally occurring imidazole as anticancer agents.

- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Journal.

-

PubMed Central. (n.d.). Imidazoles as potential anticancer agents. Retrieved from [Link]

- Degres Journal. (n.d.). Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes.

-

PubMed. (n.d.). Synthesis of 4- and 5-substituted 1-hydroxyimidazoles through directed lithiation and metal-halogen exchange. Retrieved from [Link]

-

PubMed Central. (n.d.). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

- The formylation of arylmetal reagents, most prominently of aryllithium or arylmagne- sium compounds, rep. (n.d.). Journal.

- ResearchGate. (n.d.).

-

PubChem. (n.d.). 1-phenyl-1H-imidazole-2-carbaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 1-Phenylimidazole. Retrieved from [Link]

-

PubMed Central. (n.d.). The Cohesive Interactions in Phenylimidazoles. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and primary cytotoxicity evaluation of new imidazo[2,1-b]thiazole derivatives. Retrieved from [Link]

Sources

- 1. 94938-03-1 CAS MSDS (1-METHYL-2-PHENYL-1H-IMIDAZOLE-5-CARBALDEHYDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 1-phenyl-1H-imidazole-2-carbaldehyde, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. pulsus.com [pulsus.com]

- 5. ijpcbs.com [ijpcbs.com]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. One moment, please... [chemistrysteps.com]

- 8. connectjournals.com [connectjournals.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 14. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

discovery of N-phenyl imidazole derivatives

An In-depth Technical Guide to the Discovery of N-Phenyl Imidazole Derivatives

Executive Summary

The N-phenyl imidazole scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2] Its unique electronic and structural characteristics, including the ability to engage in various non-covalent interactions like hydrogen bonding, make it an ideal framework for designing potent and selective modulators of diverse biological targets.[1][3] This guide provides a comprehensive technical overview for researchers and drug development professionals on the . We will explore efficient synthetic strategies, delve into key therapeutic applications with a focus on oncology, analyze structure-activity relationships (SAR), and provide detailed, field-proven experimental protocols. The narrative is designed to explain the causality behind experimental choices, offering insights grounded in years of application science.

The N-Phenyl Imidazole: A Privileged Scaffold in Drug Discovery

The imidazole ring is a five-membered heterocycle containing two nitrogen atoms. This structure is prevalent in nature (e.g., the amino acid histidine) and is a cornerstone of many pharmaceuticals.[3][4] Its prominence stems from several key features:

-

Electronic Versatility : The imidazole ring is aromatic and electron-rich, yet it possesses both a basic (pyrrole-type) and a non-basic (pyridine-type) nitrogen atom. This allows it to act as a hydrogen bond donor and acceptor, facilitating strong interactions with enzyme active sites.[1]

-

Heme Iron Ligation : The non-basic nitrogen is an excellent ligand for the heme iron in cytochrome P450 enzymes, leading to the development of potent enzyme inhibitors.[3]

-

Structural Rigidity and Derivatization : The planar imidazole core provides a rigid anchor, while the addition of a phenyl group at the N-1 position introduces a key vector for substitution. This N-phenyl moiety allows for the exploration of vast chemical space, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired biological activity and selectivity.[2][5]

These intrinsic properties have enabled the development of N-phenyl imidazole derivatives targeting a wide array of proteins, including kinases, metabolic enzymes, and immunomodulatory targets.[5][6][7]

Synthetic Strategies: From Foundational to High-Efficiency Methods

The synthesis of N-phenyl imidazoles can be approached through various routes, from classical multi-step procedures to modern, atom-economical multicomponent reactions. The choice of strategy is often dictated by the desired substitution pattern and the need for library synthesis in a drug discovery context.

A particularly efficient and widely adopted method is the one-pot, three-component reaction . This approach offers significant advantages in terms of speed, yield, and reduced waste, making it ideal for generating a library of analogs for SAR studies.[8][9] A common variant involves the condensation of an α-bromo-ketone, formamide, and a substituted aniline.[7]

For more complex or specifically substituted derivatives, de novo imidazole ring synthesis followed by N-alkylation or N-arylation provides greater control. For instance, an α-bromo-ketone can be reacted with formamide to construct the imidazole ring, followed by a Suzuki coupling or a deprotonation/alkylation step to introduce the desired phenyl or substituted phenyl group.[7]

Below is a generalized workflow illustrating the discovery process for N-phenyl imidazole derivatives, from initial concept to lead optimization.

Caption: High-level workflow for the discovery and optimization of N-phenyl imidazole derivatives.

Therapeutic Applications & Key Biological Targets

The structural versatility of the N-phenyl imidazole scaffold has led to its exploration in numerous disease areas, with oncology being the most prominent.

Anticancer Activity and Kinase Inhibition

Many N-phenyl imidazole derivatives function as potent anticancer agents by inhibiting protein kinases, enzymes that are often dysregulated in cancer.[4][8] Kinase inhibitors containing this scaffold, such as Nilotinib and Asciminib, are successful clinical drugs.[8][9] The imidazole core can form critical hydrogen bonds in the hinge region of the kinase ATP-binding pocket, while the N-phenyl group extends into a deeper hydrophobic pocket, allowing for substitutions that enhance potency and selectivity.

Key kinase targets successfully modulated by N-phenyl imidazole derivatives include:

-

ABL1 Kinase : A target in chronic myelogenous leukemia (CML).[8][9]

-

Bruton's Tyrosine Kinase (BTK) : Important in B-cell malignancies.[5]

-

VEGFR-2 : A key regulator of angiogenesis, the formation of new blood vessels that tumors need to grow.[4]

Caption: Mechanism of action for N-phenyl imidazole kinase inhibitors.

The cytotoxic potential of these compounds has been demonstrated across a range of cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 4f | A549 (Lung) | 7.5 | [6][8] |

| 4f | HeLa (Cervical) | 9.3 | [6][8] |

| 4f | MCF-7 (Breast) | 8.9 | [6][8] |

| 4e | A549 (Lung) | 11.1 | [8][9] |

| 4e | HeLa (Cervical) | 10.2 | [8][9] |

| 35 | MCF-7 (Breast) | 3.37 | [4] |

| 36 | MCF-7 (Breast) | 6.30 | [4] |

| KIM-161 (5a) | T24 (Bladder) | 56.11 | [10] |

| KIM-111 (5b) | T24 (Bladder) | 67.29 | [10] |

Immuno-Oncology: Targeting Indoleamine 2,3-Dioxygenase (IDO)

Indoleamine 2,3-dioxygenase (IDO) is an enzyme that plays a crucial role in immune suppression within the tumor microenvironment. It is therefore a high-value target for cancer immunotherapy. 4-phenyl-imidazole (4-PI) was identified as a potent inhibitor of IDO.[7] Structural studies revealed that the N-1 nitrogen of the imidazole ring binds directly to the heme iron at the enzyme's active site. This finding provided a clear mechanistic anchor for designing more potent derivatives.[7]

Structure-Activity Relationship (SAR) Insights

The development of potent N-phenyl imidazole derivatives is a logic-driven process guided by SAR. The goal is to understand how specific chemical modifications translate into changes in biological activity.

-

N-1 vs. N-3 Imidazole Substitution : For IDO inhibitors, studies showed that substituting the N-1 position of the imidazole ring completely abolished activity. This confirmed that the N-1 nitrogen's ability to bind the heme iron is essential. Conversely, substitution at the N-3 position was well-tolerated, allowing for modifications to improve properties like solubility without sacrificing potency.[7]

-

Substitution on the Phenyl Ring : The phenyl ring often sits in a specific pocket of the target protein. For IDO, adding hydroxyl groups at the ortho or meta positions of the phenyl ring was predicted to form hydrogen bonds with Serine 167 in the active site, thereby increasing binding affinity.[7] For anticancer agents, adding electron-withdrawing groups like fluorine to the phenyl ring has been shown to enhance cytotoxic activity, as seen in compound 4f.[8]

-

The Carboxamide Linker : In scaffolds like N-phenyl-1H-imidazole-5-carboxamide, the carboxamide group provides a rigid linker and an additional point for hydrogen bonding, contributing to target affinity.[5]

Experimental Protocols

Reproducibility is the cornerstone of scientific integrity. The following protocols are presented as self-validating systems for the synthesis and initial biological evaluation of N-phenyl imidazole derivatives.

Protocol: One-Pot, Three-Component Synthesis of N-Phenylbenzamide Imidazole Derivatives

This protocol is adapted from an efficient, atom-economical synthesis of imidazole-based N-phenylbenzamide derivatives.[8][9]

Objective: To synthesize a library of N-phenyl imidazole derivatives for biological screening.

Materials:

-

Substituted 2-formylbenzoic acid (Component 1)

-

Substituted aniline (Component 2)

-

Diaminomalononitrile (Component 3)

-

Ethanol (Solvent)

-

Glacial Acetic Acid (Catalyst)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

Thin Layer Chromatography (TLC) apparatus

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, combine substituted 2-formylbenzoic acid (10 mmol), substituted aniline (10 mmol), and diaminomalononitrile (10 mmol).

-

Solvent and Catalyst Addition: Add 20 mL of ethanol to the flask, followed by 2-3 drops of glacial acetic acid to catalyze the reaction.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80-90 °C) with continuous stirring.

-

Monitoring the Reaction: Monitor the progress of the reaction using TLC (e.g., using a 7:3 mixture of petroleum ether and ethyl acetate as the mobile phase). The reaction is typically complete within 2-4 hours.[8][9]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 50 mL of crushed ice.

-

Isolation: The solid product will precipitate out. Collect the solid by vacuum filtration, wash it thoroughly with cold water, and then with a small amount of cold ethanol to remove impurities.

-

Purification: Dry the crude product. If necessary, purify further using column chromatography on silica gel to obtain the final, pure compound.

-

Characterization: Confirm the structure of the synthesized derivative using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[8]

Protocol: MTT Assay for In Vitro Cytotoxicity Screening

Objective: To determine the concentration at which a synthesized compound inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

-

Human cancer cell line (e.g., A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Synthesized N-phenyl imidazole derivatives (dissolved in DMSO to make a stock solution)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well microtiter plates

-

Multichannel pipette, incubator (37 °C, 5% CO₂), microplate reader

Procedure:

-

Cell Seeding: Seed the 96-well plates with cancer cells at a density of approximately 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow cells to attach.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium from the DMSO stock. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity. Replace the old medium with 100 µL of medium containing the various concentrations of the test compounds. Include a "vehicle control" (medium with DMSO only) and a "no-cell" blank.

-

Incubation: Incubate the plates for 48-72 hours at 37 °C in a 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Subtract the absorbance of the blank from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration (on a log scale) and use non-linear regression to determine the IC50 value.

Future Perspectives & Conclusion

The N-phenyl imidazole scaffold continues to be a highly productive platform for the discovery of novel therapeutics. While its success in kinase inhibition is well-established, new applications are constantly emerging. Future research will likely focus on several key areas:

-

Multi-Target Inhibitors : Designing single molecules that can inhibit multiple disease-relevant targets, such as dual tubulin and kinase inhibitors, to overcome drug resistance.[10]

-

Improving Pharmacokinetics : A significant challenge for some highly aromatic imidazole derivatives is poor aqueous solubility.[1] Strategies to overcome this, such as N-1 functionalization or advanced formulation techniques, are critical for clinical translation.

-

New Therapeutic Areas : Expanding the application of these derivatives beyond oncology into areas like neurodegenerative diseases, infectious diseases, and metabolic disorders.

References

- BenchChem. (n.d.). Activity Relationships of N-phenyl-1H- imidazole-5-carboxamide Analogs and Related Scaffolds.

-

Malik, S., Al-Thabaiti, S. A., Al-Mokhamet, K. S., Bardaweel, S. K., Al-Sawah, M. A., & Hussein, M. A. (2022). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Frontiers in Chemistry, 10, 818391. Retrieved from [Link]

- Pastor, I. M., & Yus, M. (2009). Bioactive N-Phenylimidazole Derivatives. Current Chemical Biology, 3(1), 65-88.

- Pastor, I. M., & Yus, M. (2009). Bioactive N-Phenylimidazole Derivatives. Current Chemical Biology, 3(1), 65-88.

- BenchChem. (n.d.). An In-depth Technical Guide to N-phenyl-1H-imidazole-5-carboxamide Analogs as Kinase Inhibitors.

- BenchChem. (n.d.). The Rising Therapeutic Potential of N-phenyl-1H-imidazole-5-carboxamide Derivatives: A Technical Guide.

- Pastor, I. M., & Yus, M. (2009). Bioactive N-Phenylimidazole Derivatives. Ingenta Connect, 3(1), 65-88.

-

Malik, S., et al. (2022). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Anticancer agents with imidazole and N-phenylbenzamide derivatives. Retrieved from [Link]

-

Röhrig, U. F., et al. (2011). Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase. Journal of Medicinal Chemistry, 54(21), 7524-7538. Retrieved from [Link]

-

Pastor, I. M., & Yus, M. (2009). Bioactive N-Phenylimidazole Derivatives. ResearchGate. Retrieved from [Link]

-

Sharma, P., LaRosa, C., Antwi, J., Govindarajan, R., & Werbovetz, K. A. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(14), 4213. Retrieved from [Link]

-

JETIR. (n.d.). The Triphenyl Imidazole (TPI) Scaffold as a Privileged Structure in Drug Discovery: Recent Advances in Multi-Target Therapeutics. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)substitutedformimidoyl. Retrieved from [Link]

- Kim, J. H., et al. (2023). Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases. Scientific Reports, 13(1), 1-17.

- BenchChem. (n.d.). Application Notes and Protocols: Synthesis of N-phenyl-1H-imidazole-5-carboxamide.

-

Yasodha, A., Sivakumar, A., Arunachalam, G., & Puratchikody, A. (2009). Synthesis and Biological Evaluation of Some 2, 4, 5 Triphenyl Imidazole Derivatives. Journal of Pharmaceutical Sciences and Research, 1(4), 127-130. Retrieved from [Link]

-

da Silva, A. F. M., et al. (2023). The Cohesive Interactions in Phenylimidazoles. The Journal of Physical Chemistry A, 127(12), 2796-2808. Retrieved from [Link]

Sources

- 1. jetir.org [jetir.org]

- 2. The Cohesive Interactions in Phenylimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioactive N-Phenylimidazole Derivatives: Ingenta Connect [ingentaconnect.com]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of 1-Phenyl-1H-imidazole-2-carbaldehyde in Modern Medicinal Chemistry: A Technical Guide

Foreword: Unveiling the Potential of a Versatile Scaffold

In the landscape of contemporary drug discovery, the imidazole nucleus stands as a "privileged scaffold," a testament to its recurring presence in a multitude of biologically active compounds and approved therapeutics.[1][2] Its unique electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, and its capacity for metal coordination, render it an exceptional building block for interacting with diverse biological targets.[3] Within this esteemed class of heterocycles, 1-phenyl-1H-imidazole-2-carbaldehyde emerges as a particularly valuable, yet underexplored, synthetic intermediate. The strategic placement of the phenyl group at the N-1 position and the reactive carbaldehyde at the C-2 position provides a fertile ground for the generation of novel molecular architectures with significant therapeutic potential. This guide aims to provide an in-depth technical overview of the synthesis, derivatization, and medicinal chemistry applications of 1-phenyl-1H-imidazole-2-carbaldehyde, offering insights for researchers, scientists, and drug development professionals.

The Core Scaffold: Synthesis and Physicochemical Properties

The synthesis of 1-phenyl-1H-imidazole-2-carbaldehyde, while not extensively detailed in publicly available literature, can be achieved through a logical multi-step sequence adapted from established protocols for similar imidazole-2-carboxaldehydes.[4][5] The process begins with the N-arylation of imidazole, followed by a formylation step.

Representative Synthesis Protocol

A plausible and efficient route to the title compound involves a two-step process:

Step 1: Synthesis of 1-Phenyl-1H-imidazole

This reaction, a variation of the Buchwald-Hartwig amination, couples imidazole with an aryl halide.

-

Reaction: Imidazole is reacted with iodobenzene in the presence of a copper(II) catalyst and a suitable base.[6]

-

Rationale: The copper catalyst facilitates the C-N bond formation between the imidazole nitrogen and the phenyl ring of the iodobenzene. The base is crucial for deprotonating the imidazole, rendering it nucleophilic.

Step 2: Formylation of 1-Phenyl-1H-imidazole

This step introduces the key aldehyde functionality at the C-2 position.

-

Reaction: 1-Phenyl-1H-imidazole is treated with a strong base like n-butyllithium (n-BuLi) to deprotonate the C-2 position, creating a highly nucleophilic intermediate. This is followed by quenching with a formylating agent such as N,N-dimethylformamide (DMF).[5]

-

Rationale: The C-2 proton of the imidazole ring is the most acidic, making it susceptible to deprotonation by a strong organolithium base. The resulting lithiated species readily attacks the electrophilic carbonyl carbon of DMF, leading to the formation of the aldehyde after aqueous workup.

Experimental Protocol: Synthesis of 1-Phenyl-1H-imidazole-2-carbaldehyde (Representative)

Step 1: 1-Phenyl-1H-imidazole

-

To a stirred solution of imidazole (1.0 eq) and potassium phosphate (K₃PO₄, 2.0 eq) in dimethylformamide (DMF), add copper(I) iodide (CuI, 0.1 eq) and iodobenzene (1.1 eq).

-

Heat the reaction mixture at 110 °C for 24 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-phenyl-1H-imidazole.

Step 2: 1-Phenyl-1H-imidazole-2-carbaldehyde

-

Dissolve 1-phenyl-1H-imidazole (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere.

-

Slowly add n-butyllithium (n-BuLi, 1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add N,N-dimethylformamide (DMF, 1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the mixture with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-phenyl-1H-imidazole-2-carbaldehyde.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₈N₂O |

| Molecular Weight | 172.18 g/mol |

| Appearance | Off-white to yellow solid |

| SMILES | O=Cc1ncn(c1)c2ccccc2 |

Data sourced from PubChem CID 6424701.[7]

The Aldehyde as a Gateway to Molecular Diversity

The aldehyde functionality at the C-2 position of 1-phenyl-1H-imidazole-2-carbaldehyde is a versatile chemical handle for constructing a diverse array of derivatives. Its reactivity is central to its role in medicinal chemistry, primarily through condensation reactions and as a component in multicomponent reactions.

Schiff Base Formation: A Cornerstone of Derivatization

The most prominent reaction of 1-phenyl-1H-imidazole-2-carbaldehyde is its condensation with primary amines to form Schiff bases (imines). This reaction is typically straightforward, often requiring simple heating of the reactants in a suitable solvent like ethanol.

Experimental Protocol: General Synthesis of Schiff Base Derivatives

-

Dissolve 1-phenyl-1H-imidazole-2-carbaldehyde (1.0 eq) in ethanol in a round-bottom flask.

-

Add the desired primary amine (1.0-1.1 eq) to the solution.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux the reaction mixture for 4-8 hours, monitoring completion by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product often precipitates out of the solution and can be collected by filtration.

-

If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

The resulting Schiff bases are not merely synthetic intermediates but often possess significant biological activity themselves. The imine bond (-C=N-) is a key pharmacophoric feature, and the diversity of the final molecule can be easily tuned by varying the primary amine component.

Multicomponent Reactions (MCRs)

1-Phenyl-1H-imidazole-2-carbaldehyde is an ideal candidate for use in multicomponent reactions (MCRs), which are one-pot processes where three or more reactants combine to form a single product. MCRs are highly valued in medicinal chemistry for their efficiency and ability to rapidly generate libraries of complex molecules.[8] For example, an imidazole aldehyde can react with an amine and a source of cyanide (e.g., in a Strecker synthesis) or with an active methylene compound and a nucleophile.

Applications in Medicinal Chemistry

Derivatives of 1-phenyl-1H-imidazole-2-carbaldehyde have shown promise in several therapeutic areas, most notably as antimicrobial and anticancer agents.

Antimicrobial Activity

Schiff bases derived from imidazole aldehydes have demonstrated significant activity against a range of bacterial and fungal pathogens.[9][10]

Mechanism of Action: The antimicrobial effect of these compounds is often multifactorial. The lipophilic nature of the phenyl and other aromatic substituents can facilitate the passage of the molecule through the microbial cell membrane. Once inside, potential mechanisms include:

-

Cell Membrane Disruption: The molecule can interfere with the integrity of the cell membrane, leading to leakage of cellular contents and cell death.

-

DNA Intercalation: The planar aromatic structure of some derivatives allows them to intercalate between the base pairs of microbial DNA, inhibiting replication and transcription.[11]

-

Enzyme Inhibition: The imidazole and imine nitrogens can chelate with metal ions that are essential cofactors for microbial enzymes, thereby inactivating them.

Quantitative Data on Antimicrobial Activity:

| Derivative Type | Organism | MIC (µg/mL) | Reference |

| Imidazole Schiff Base Metal Complex | S. aureus | 6.25 | [9] |

| Imidazole Schiff Base Metal Complex | E. coli | 6.25 | [9] |

| Imidazole-derived Schiff Base | Gram-negative bacteria | Not specified (better than standard) | [10] |

Anticancer Activity

The imidazole scaffold is a well-established pharmacophore in oncology, and derivatives of 1-phenyl-1H-imidazole-2-carbaldehyde are being explored as potential anticancer agents.[12][13]

Mechanism of Action: A primary mechanism by which many imidazole-based compounds exert their anticancer effects is through the inhibition of protein kinases.[14][15] Kinases are a class of enzymes that play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers.

Derivatives of 1-phenyl-1H-imidazole-2-carbaldehyde can be designed to fit into the ATP-binding pocket of specific kinases, preventing the phosphorylation of their downstream targets and thereby halting the pro-cancerous signaling cascade. For example, Schiff bases bearing quinoline and nitroimidazole moieties have shown potent inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[16]

Quantitative Data on Anticancer Activity:

| Derivative Type | Cell Line | IC₅₀ (µM) | Target | Reference |

| Nitroimidazole-Quinoline Schiff Base | EGFR | 0.12 ± 0.05 | EGFR | [16] |

| Nitroimidazole-Quinoline Schiff Base | HER-2 | 0.37 ± 0.04 | HER-2 | [16] |

Visualization of Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

Caption: Synthetic and derivatization pathways for 1-phenyl-1H-imidazole-2-carbaldehyde.

Caption: Postulated antimicrobial mechanisms of imidazole Schiff base derivatives.

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by an imidazole derivative.

Conclusion and Future Perspectives

1-Phenyl-1H-imidazole-2-carbaldehyde represents a valuable and versatile starting material in medicinal chemistry. Its straightforward derivatization, particularly into Schiff bases, provides rapid access to a wide range of compounds with significant therapeutic potential. The demonstrated antimicrobial and anticancer activities of its derivatives highlight the importance of the imidazole scaffold in modern drug discovery. Future research should focus on exploring the full potential of this aldehyde in multicomponent reactions to generate novel, complex molecular architectures. Furthermore, detailed structure-activity relationship (SAR) studies on derivatives of 1-phenyl-1H-imidazole-2-carbaldehyde will be crucial for optimizing their potency and selectivity against specific biological targets, paving the way for the development of next-generation therapeutic agents.

References

-

Zhang, J., et al. (2021). Novel Schiff base-bridged multi-component sulfonamide imidazole hybrids as potentially highly selective DNA-targeting membrane active repressors against methicillin-resistant Staphylococcus aureus. Bioorganic Chemistry, 107, 104575. Available from: [Link]

-

Kumar, S., & Kumar, D. (2012). Synthesis and antimicrobial activities of new Schiff's base and metal complexes derived from imidazole. Der Pharma Chemica, 4(4), 1471-1478. Available from: [Link]

-

Pandiarajan, J., et al. (2016). Antimicrobial activity and corrosion inhibition property of Schiff bases derived from Imidazole. Indian Journal of Chemical Technology, 23(3), 251-258. Available from: [Link]

-

Godefroi, E. F., et al. (1973). Imidazole-2-carboxaldehyde. Organic Syntheses, 53, 73. Available from: [Link]

-

Shaheer Malik, et al. (2022). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Frontiers in Chemistry, 10, 843813. Available from: [Link]

-

Chauhan, A., & Kumar, R. (2020). Antibacterial and Antifungal Studies on Some Schiff Base Complexes of Zinc(II). Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 819-830. Available from: [Link]

-

Al-Ostath, A. I., et al. (2023). Schiff's Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity. Oriental Journal of Chemistry, 39(4). Available from: [Link]

-

Abdel-Ghani, N. T., et al. (2017). Design, Synthesis and Anticancer Evaluation of Some Selected Schiff Bases Derived from Benzimidazole Derivative. World Journal of Organic Chemistry, 5(1), 1-11. Available from: [Link]

-

Zhu, H-L., et al. (2014). Schiff's Base Derivatives Bearing Nitroimidazole and Quinoline Nuclei: New Class of Anticancer Agents and Potential EGFR Tyrosine Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(7), 1781-1784. Available from: [Link]

-